
3-Chloroquinoline-2-carbaldehyde
Overview
Description
3-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the third position and an aldehyde group at the second position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses Vilsmeier reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction proceeds by heating the starting material, such as acetanilides, in the presence of the Vilsmeier reagent, leading to the formation of the desired this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and reagent concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cyclization Reactions
2-Chloroquinoline-3-carbaldehydes are highly reactive at both the aldehyde and chloro groups, enabling diverse cyclization pathways:
Condensation Reactions
The aldehyde group readily undergoes condensation with nucleophiles:
Substitution Reactions
The chloro group is susceptible to nucleophilic substitution:
Oxidation and Reduction
Functional group interconversions at the aldehyde:
Palladium-Catalyzed Reactions
Tandem reactions enable complex heterocycle synthesis:
Substrates | Catalytic System | Products | Bond Formation | Source |
---|---|---|---|---|
Isocyanides + Amines | Pd(OAc)₂, Xantphos, DCE | Quinoline-fused lactams (e.g., 62a-j ) | C–C, C–N, and C–O bonds in one pot . |
Key Reaction Mechanisms
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Vilsmeier-Haack Synthesis : Acetanilides → imidoyl chlorides → N-(α-chlorovinyl)anilines → diformylation → cyclization .
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Leuckart Reaction : Formamide-mediated cyclization to pyrrolo[3,4-b]quinolin-3-ones .
Structural Insights
Scientific Research Applications
Synthetic Methods
The synthesis of 3-chloroquinoline-2-carbaldehyde can be achieved through various methods:
- Condensation Reactions : This involves the reaction of 2-chloroquinoline with various aldehydes or ketones under acidic conditions to yield this compound derivatives.
- Reduction Reactions : The aldehyde group can be selectively reduced to form alcohols or other functional groups, allowing for further modifications.
- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, expanding the range of derivatives that can be synthesized.
Biological Applications
The biological significance of this compound is underscored by its potential therapeutic effects. Research has demonstrated various pharmacological activities associated with compounds derived from this structure.
Antimicrobial Activity
Compounds containing the this compound moiety have shown promising antimicrobial properties against a range of pathogens:
- Antibacterial : Studies indicate that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal : Certain derivatives have been tested for antifungal activity against species like Aspergillus niger and Candida albicans .
Antiviral and Anticancer Activities
Research has also highlighted the potential of these compounds in antiviral and anticancer therapies:
- Antiviral : Some derivatives have been evaluated for their ability to inhibit viral replication in vitro, showing effectiveness against strains such as HIV .
- Anticancer : The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines, suggesting their potential as anticancer agents .
Case Studies
Several studies have documented the synthesis and evaluation of bioactive compounds derived from this compound:
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Synthesis of Antibacterial Agents : A study reported the synthesis of 2-morpholinoquinoline-3-carbaldehydes that exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
Compound Activity Target Bacteria 28d High E. coli 28d High S. aureus - Anticancer Properties : Another investigation focused on derivatives that showed cytotoxic effects on human cancer cell lines, indicating their potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Chloroquinoline-2-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 3-Bromoquinoline-2-carbaldehyde
- 3-Fluoroquinoline-2-carbaldehyde
Uniqueness
3-Chloroquinoline-2-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Chloroquinoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, highlighting its antibacterial and antifungal properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 201.62 g/mol. The compound features a quinoline ring substituted with a chloro group and an aldehyde functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the chlorination of quinoline derivatives followed by formylation reactions. Various methods have been developed to enhance yield and purity, including:
- Chlorination : Using reagents such as phosphorus oxychloride.
- Formylation : Utilizing Vilsmeier-Haack reactions or other formylating agents.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Key findings include:
- In vitro Studies : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ampicillin .
Bacterial Strain | MIC (µg/mL) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 15 | Ampicillin |
Escherichia coli | 20 | Ampicillin |
Pseudomonas aeruginosa | 25 | Ampicillin |
Antifungal Activity
The antifungal properties of this compound have also been assessed, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. The compound showed promising results:
- Efficacy Against Fungi : In studies, it demonstrated effective inhibition of fungal growth with MIC values lower than those of traditional antifungal agents like fluconazole .
Fungal Strain | MIC (µg/mL) | Comparison Standard |
---|---|---|
Candida albicans | 30 | Fluconazole |
Aspergillus niger | 35 | Fluconazole |
The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest:
- Inhibition of Enzyme Activity : Molecular docking studies indicate that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, such as MurD ligase . This inhibition disrupts bacterial growth and replication.
- Membrane Disruption : The presence of the chloro group is thought to enhance membrane permeability, leading to increased susceptibility of bacterial cells to the compound.
Case Studies
- Study on Antibacterial Properties : A recent investigation evaluated various derivatives of this compound for their antibacterial activity. The results indicated that modifications at specific positions on the quinoline ring significantly influenced antimicrobial potency .
- Antifungal Efficacy Assessment : Another study focused on the antifungal activity against Candida albicans, revealing that certain derivatives outperformed standard treatments in inhibiting biofilm formation, which is crucial for fungal virulence .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloroquinoline-2-carbaldehyde, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via the Vilsmeier-Haack reaction, where acetanilide derivatives react with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, acetanilide (1.0 equiv.) is stirred with POCl₃ and DMF at 80–90°C for 12 hours, followed by quenching in ice and recrystallization with ethanol . Optimization involves adjusting temperature, stoichiometry, and solvent selection to improve yield and purity.
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodology : FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1690 cm⁻¹), while ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 10.2 ppm). Mass spectrometry validates molecular weight, and HPLC ensures purity (>95%) .
Q. What are the common biological activities associated with this compound analogues?
- Methodology : Derivatives are screened for antibacterial activity using broth microdilution (MIC values against E. coli or S. aureus) and ADME predictions (e.g., Lipinski’s Rule of Five) via tools like SwissADME. Ciprofloxacin is often used as a positive control .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Ethanol recrystallization requires fire safety measures. Consult SDS for spill management and first aid (e.g., rinsing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SHELXL/SHELXS) determines bond lengths, angles, and torsion angles. For example, a 2-chlorobenzo[h]quinoline-3-carbaldehyde structure showed a planar quinoline ring with a dihedral angle of 2.1° between rings .
Q. How should researchers address contradictions in ADME predictions versus experimental bioavailability data?
- Methodology : Cross-validate computational models (e.g., QikProp) with in vitro assays like Caco-2 permeability or microsomal stability. For instance, a derivative with poor predicted solubility might show enhanced bioavailability via prodrug modification .
Q. What strategies optimize substituent effects on anticancer activity in this compound analogues?
- Methodology : Use SAR studies to correlate substituent polarity (e.g., morpholino groups) with cytotoxicity (IC₅₀ values in MCF-7 cells). Molecular docking (AutoDock Vina) identifies binding interactions with targets like topoisomerase II .
Q. How can computational modeling improve the design of this compound-based inhibitors?
- Methodology : Combine DFT calculations (Gaussian 09) for electronic properties with molecular dynamics (GROMACS) to simulate target-ligand stability. Validate with SPR (surface plasmon resonance) for binding affinity .
Q. What advanced techniques troubleshoot low yields in the recrystallization of this compound?
- Methodology : Employ gradient cooling (e.g., ethanol-water mixtures) or anti-solvent addition (hexane) to enhance crystal growth. PXRD confirms polymorph purity, while DSC monitors thermal stability .
Q. How do collaborative workflows integrate synthetic, analytical, and computational data for this compound?
Properties
IUPAC Name |
3-chloroquinoline-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQLLYQRRZEZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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